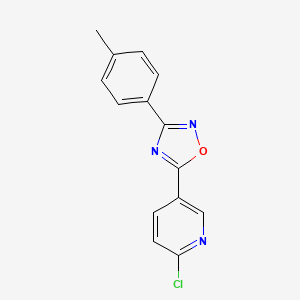

2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Chloro-5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of these heterocycles often contributes to the biological activity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a pyridine ring and an oxadiazole ring connected by a carbon atom. The pyridine ring would have a chlorine atom at the 2-position and the oxadiazole ring would have a 4-methylphenyl group at the 3-position .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the substituent groups. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the oxadiazole ring is electron-rich and can undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and the polar substituent groups would likely make this compound relatively polar and could influence its solubility, boiling point, and melting point .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

The compound's derivatives have shown promise in combating tuberculosis. Research indicates that certain derivatives exhibit significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, resistant to isoniazid. These findings suggest potential avenues for designing new anti-TB compounds (Asif, 2014).

Therapeutic Potential

The unique structural features of 1,3,4-oxadiazole, present in the compound, enable effective binding with various enzymes and receptors in biological systems. This interaction facilitates a range of bioactivities, offering therapeutic potential across various medical conditions, including cancer, bacterial infections, hypertension, and more (Verma et al., 2019).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives, akin to the compound , have a wide spectrum of biological activities. These derivatives can be further modified to synthesize more effective and potent drugs. The pharmacological, therapeutic, and biochemical properties of these derivatives depend on their pattern of substitution, offering a range of activities such as anti-diabetic, anti-viral, anti-microbial, anticancer, anti-inflammatory, and more (Jalhan et al., 2017).

Synthesis and Pharmacological Applications

Research into the synthesis pathways and pharmacological applications of related compounds highlights the broader synthetic applications and bioavailability of structures like 5H-pyrano[2,3-d]pyrimidine scaffolds. This research is crucial for the synthesis of lead molecules and offers insights into the application of hybrid catalysts (Parmar et al., 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(6-chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)13-17-14(19-18-13)11-6-7-12(15)16-8-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSIPXISSMHZOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)

![N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408543.png)

![6-benzyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2408551.png)

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2408554.png)

![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)